molecular formula C20H20N4O B11671494 N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11671494
M. Wt: 332.4 g/mol
InChI Key: HBUFCPYXEWJTTC-FYJGNVAPSA-N
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Description

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that features a naphthalene moiety linked to an indazole ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of naphthalen-2-yl ethylidene with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The naphthalene and indazole moieties can bind to various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl ethylidene derivatives: Compounds with similar naphthalene structures.

    Indazole carbohydrazides: Molecules featuring the indazole and carbohydrazide moieties.

Uniqueness

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific combination of naphthalene and indazole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-24-20(25)19-17-8-4-5-9-18(17)22-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

HBUFCPYXEWJTTC-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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